3,4-Diphenylselenophene-2-carboxylic acid
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Overview
Description
3,4-Diphenylselenophene-2-carboxylic acid is a heterocyclic organic compound that contains selenium It is part of the selenophene family, which are analogs of thiophenes where the sulfur atom is replaced by selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylselenophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of (Z)-benzylselenoenynes as starting materials, which undergo carbocyclization reactions. These reactions are often carried out under mild conditions using bases such as t-BuOK, without the need for transition metals or additives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling selenium compounds.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylselenophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Selenium-containing compounds are prone to oxidation, which can lead to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3,4-Diphenylselenophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s selenium content makes it of interest in the study of selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3,4-Diphenylselenophene-2-carboxylic acid exerts its effects is not fully understood. its selenium atom can participate in redox reactions, potentially influencing biological pathways involving oxidative stress. The compound may interact with various molecular targets, including enzymes and receptors, through its aromatic and selenium-containing structure.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These are sulfur analogs of selenophenes and share similar chemical properties but differ in their reactivity and biological effects.
Selenophene Derivatives: Other selenophene compounds with different substituents can be compared to understand the influence of various functional groups.
Uniqueness
3,4-Diphenylselenophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of selenium. This gives it distinct chemical and biological properties compared to its sulfur analogs and other selenophene derivatives.
Properties
CAS No. |
5408-39-9 |
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Molecular Formula |
C17H12O2Se |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3,4-diphenylselenophene-2-carboxylic acid |
InChI |
InChI=1S/C17H12O2Se/c18-17(19)16-15(13-9-5-2-6-10-13)14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,18,19) |
InChI Key |
FTZWJCDFDDBJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[Se]C(=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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